REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[C:4](Cl)(=[O:8])[C:5](Cl)=[O:6].[C:10]1([C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])[OH:11]>O1CCOCC1>[NH:1]1[C:5](=[O:6])[C:4](=[O:8])[NH:3][C:2]21[O:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][C:10]=1[O:11]2
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
19.65 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
After 2 hours' stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise at 20° C
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
to remove precipitate
|
Type
|
WASH
|
Details
|
washed with dioxane and water
|
Type
|
CUSTOM
|
Details
|
The solid product was dried
|
Type
|
STIRRING
|
Details
|
stirred up with about 200 ml of acetone
|
Type
|
FILTRATION
|
Details
|
filtered with Tonsil
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure at a bath temperature of about 35° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C2(NC(C1=O)=O)OC1=C(O2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |